2-(1-Methyl-1H-indol-3-yl)ethanamine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of similar indole-based compounds involves the reaction of 2-methylindole with 2-chloroethylamine hydrochloride in the presence of freshly powdered NaOH and tetrabutyl ammonium hydrogen sulfate . The resulting mixture is heated up to reflux and stirred for several hours .
Molecular Structure Analysis
The molecular formula of “2-(1-Methyl-1H-indol-3-yl)ethanamine hydrochloride” is C11H14N2 . The IUPAC Standard InChI is InChI=1S/C11H14N2/c1-12-7-6-9-8-13-11-5-3-2-4-10 (9)11/h2-5,8,12-13H,6-7H2,1H3 .
Scientific Research Applications
Given the limitations of the search results, I can provide a generalized overview of the scientific research applications of indole and tryptamine derivatives, which share structural similarities with the compound of interest:
Neurochemistry and Neurotoxicity Studies
Indole derivatives like 3,4-Methylenedioxymethamphetamine (MDMA) have been studied extensively for their neurochemical and neurotoxic effects. Research in this area explores the acute and long-term impacts of such compounds on serotonin levels, which can inform our understanding of their potential therapeutic or harmful effects (McKenna & Peroutka, 1990).
Cancer Therapy
The role of indoleamine-2,3-dioxygenase (IDO), an enzyme involved in tryptophan catabolism, in cancer therapy has been a subject of research. Inhibitors of IDO, such as 1-methyltryptophan, are being studied for their potential to enhance cancer immunotherapy by modulating the immune system's response to tumors (Löb et al., 2009).
Environmental Toxicology
The environmental persistence and toxicology of chlorinated hydrocarbons, including some indole derivatives, have been reviewed. This research is crucial for understanding the ecological impact of these substances and their potential risks to human health (Ruder, 2006).
Synthesis and Classification
Advances in the synthesis of indoles, which are core structures in numerous pharmacologically active compounds, have been extensively reviewed. These studies contribute to the development of new drugs and materials by elucidating efficient synthetic pathways (Taber & Tirunahari, 2011).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives can readily undergo electrophilic substitution due to excessive π-electrons delocalization . This property might influence the compound’s interaction with its targets.
Biochemical Pathways
It is known that indole derivatives can influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could have diverse molecular and cellular effects.
Action Environment
It is known that the functional residues of indolic compounds strongly modulate their radical scavenging activity , suggesting that environmental factors could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
2-(1-Methyl-1H-indol-3-yl)ethanamine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with several enzymes and proteins, including monoamine oxidase (MAO) and serotonin receptors. The interaction with monoamine oxidase leads to the deamination of the compound, which is a crucial step in its metabolic pathway. Additionally, this compound binds to serotonin receptors, influencing serotonin signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the G2/M phase of the cell cycle, leading to cell cycle arrest and apoptosis in certain cell lines . Furthermore, it impacts cellular metabolism by altering the levels of key metabolites involved in energy production and biosynthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to serotonin receptors, leading to the activation or inhibition of downstream signaling pathways. This binding interaction can result in changes in gene expression, particularly those genes involved in neurotransmission and cell cycle regulation . Additionally, the compound inhibits the polymerization of tubulin, which is essential for cell division and structural integrity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies have shown that high doses of the compound can induce significant changes in behavior, metabolism, and organ function in animal models . Understanding the dosage effects is essential for determining the therapeutic window and potential risks associated with the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by monoamine oxidase, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels . The compound’s interaction with enzymes and cofactors is critical for its metabolic fate and biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in specific tissues, depending on its affinity for transporters and binding sites . This distribution pattern is important for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can localize to specific compartments or organelles within the cell, guided by targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.
Properties
IUPAC Name |
2-(1-methylindol-3-yl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-13-8-9(6-7-12)10-4-2-3-5-11(10)13;/h2-5,8H,6-7,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQZGJPUFDESCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159826-19-3, 2826-96-2 | |
Record name | 1H-Indole-3-ethanamine, 1-methyl-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159826-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.